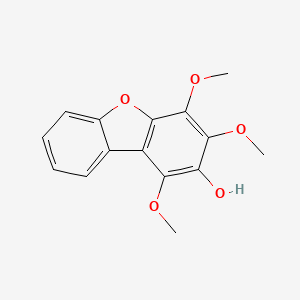
alpha-Pyrufuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Pyrufuran, also known as Α-pyrufuran, belongs to the class of organic compounds known as dibenzofurans. Dibenzofurans are compounds containing a dibenzofuran moiety, which consists of two benzene rings fused to a central furan ring. Alpha-Pyrufuran is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Alpha-pyrufuran is primarily located in the membrane (predicted from logP). Outside of the human body, Alpha-pyrufuran can be found in pear and pomes. This makes Alpha-pyrufuran a potential biomarker for the consumption of these food products.
Alpha-pyrufuran is a member of dibenzofurans.
Aplicaciones Científicas De Investigación
Isolation and Structure Determination in Plant Disease Research
Alpha-pyrufuran, along with its isomer beta-pyrufuran, was isolated from Pyrus communis L. (Rosaceae), a species of pear tree. These compounds, identified as antifungal agents, were found to be effective against Chondrostereum purpureum, the causative fungus of silver leaf disease in trees. Spectroscopic and chemical analyses determined that alpha-pyrufuran is 1,3,4-trimethoxydibenzofuran-2-ol. This discovery highlights its potential role in developing antifungal treatments in agriculture and forestry (Kemp, Burden, & Loeffler, 1983).
Propiedades
Número CAS |
88256-05-7 |
|---|---|
Nombre del producto |
alpha-Pyrufuran |
Fórmula molecular |
C15H14O5 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
1,3,4-trimethoxydibenzofuran-2-ol |
InChI |
InChI=1S/C15H14O5/c1-17-12-10-8-6-4-5-7-9(8)20-13(10)15(19-3)14(18-2)11(12)16/h4-7,16H,1-3H3 |
Clave InChI |
LZNMTWGKSPOPIR-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C2=C1C3=CC=CC=C3O2)OC)OC)O |
SMILES canónico |
COC1=C(C(=C(C2=C1C3=CC=CC=C3O2)OC)OC)O |
Otros números CAS |
88256-05-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



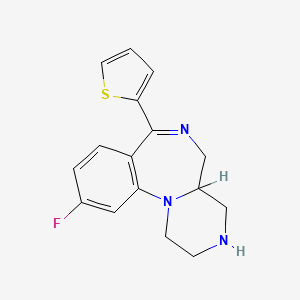
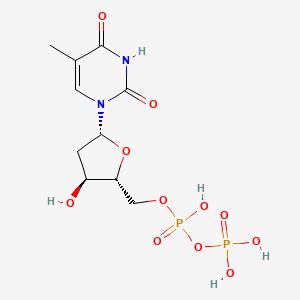

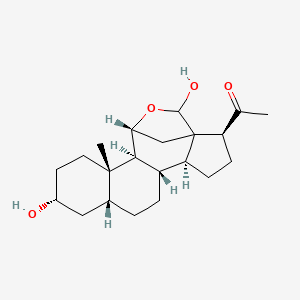
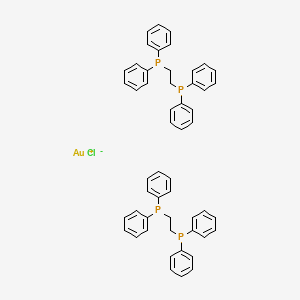
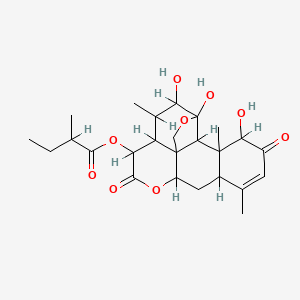
![3-[(3aS,4S,7aS)-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-4-yl]propanoic acid](/img/structure/B1198027.png)
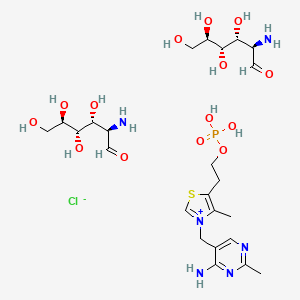
![(2S,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1198029.png)
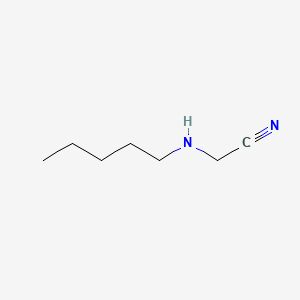
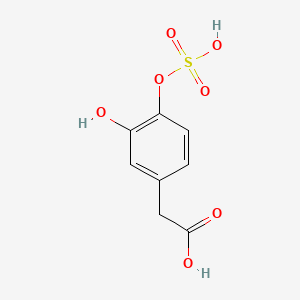
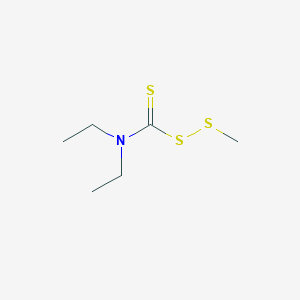
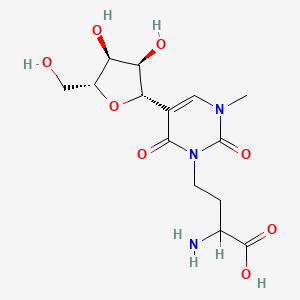
![9-(Hydroxymethyl)-3-(3-hydroxypentyl)-6,6-dimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1198036.png)